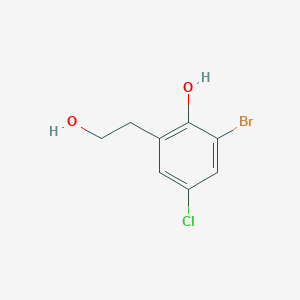
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of phenol, where the phenolic ring is substituted with bromine, chlorine, and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol typically involves the bromination and chlorination of phenol derivatives, followed by the introduction of the hydroxyethyl group. One common method is the electrophilic aromatic substitution reaction, where phenol is first brominated and chlorinated under controlled conditions. The hydroxyethyl group can then be introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are often used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and chlorine substituents can be reduced to form less substituted phenol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 2-Bromo-4-chloro-6-(2-oxoethyl)phenol, while substitution reactions can produce various substituted phenol derivatives.
科学的研究の応用
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
Similar Compounds
2-Bromo-4-chlorophenol: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
4-Bromo-2-(2-hydroxyethyl)phenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Bromo-4-chloro-6-methylphenol: Substituted with a methyl group instead of a hydroxyethyl group, affecting its chemical properties and uses.
Uniqueness
2-Bromo-4-chloro-6-(2-hydroxyethyl)phenol is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C8H8BrClO2 |
|---|---|
分子量 |
251.50 g/mol |
IUPAC名 |
2-bromo-4-chloro-6-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8BrClO2/c9-7-4-6(10)3-5(1-2-11)8(7)12/h3-4,11-12H,1-2H2 |
InChIキー |
POEATDSMTZDSDP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CCO)O)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















